molecular formula C8H8O3S B14832721 4-Hydroxy-2-(methylthio)benzoic acid

4-Hydroxy-2-(methylthio)benzoic acid

Cat. No.: B14832721
M. Wt: 184.21 g/mol
InChI Key: FZCHQWMVBRIWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Benzoic Acid Derivatives in Natural and Synthetic Systems

Benzoic acid and its derivatives are ubiquitous in nature, found in various plants, fungi, and bacteria. mdpi.com For instance, p-hydroxybenzoic acid is a common phenolic compound in many fruits and vegetables. mdpi.com These natural products exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. globalresearchonline.netmdpi.com In the realm of synthetic chemistry, benzoic acid derivatives are fundamental building blocks for the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes. The ability to introduce different substituents onto the benzene (B151609) ring allows for the fine-tuning of a molecule's physical, chemical, and biological characteristics.

Significance of Methylthio and Hydroxyl Functional Groups in Aromatic Carboxylic Acids

The properties of a substituted benzoic acid are largely dictated by the nature of its functional groups. The hydroxyl (-OH) and methylthio (-SCH3) groups, as found in 4-Hydroxy-2-(methylthio)benzoic acid, are of particular interest to medicinal and materials chemists.

The hydroxyl group is a powerful hydrogen bond donor and acceptor, significantly influencing the solubility and melting point of a compound. As an electron-donating group, it increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. In biological systems, the hydroxyl group can participate in key interactions with enzymes and receptors.

The methylthio group , while less common than the hydroxyl group, imparts unique properties to an aromatic ring. It is considered a weakly activating group and can influence the electronic properties of the molecule. The sulfur atom in the methylthio group can be oxidized to sulfoxide (B87167) or sulfone, providing a handle for further chemical modification. Furthermore, the lipophilicity of the methylthio group can enhance a molecule's ability to cross biological membranes. Research on related compounds like 4-(methylthio)benzoic acid has shown its potential in reducing cisplatin (B142131) nephrotoxicity.

Research Landscape of Hydroxy- and Methylthio-Substituted Benzoic Acid Analogues

The research landscape for benzoic acid analogues featuring hydroxyl and methylthio substituents is diverse, with studies spanning various scientific disciplines. For example, 2-hydroxy-4-(methylthio)benzoic acid has been synthesized, indicating interest in this substitution pattern. chemicalbook.com While specific research on this compound is not widely available, the broader class of hydroxy and methylthio-substituted aromatic compounds is explored for applications in medicinal chemistry, materials science, and organic synthesis. The combination of a hydrogen-bonding hydroxyl group and a polarizable methylthio group on a benzoic acid scaffold presents opportunities for the design of novel molecules with specific biological targets or material properties.

Chemical and Physical Properties of Benzoic Acid Derivatives

To provide context for the potential properties of this compound, the following table presents data for structurally related compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Hydroxybenzoic acidC₇H₆O₃138.12215-217
4-(Methylthio)benzoic acidC₈H₈O₂S168.21192-196
2-(Methylthio)benzoic acidC₈H₈O₂S168.21169-173 alfa-chemistry.com
4-Hydroxy-2-methylbenzoic acidC₈H₈O₃152.15177-181

This table presents data for analogous compounds due to the limited availability of experimental data for this compound.

Spectroscopic Data of Related Benzoic Acid Derivatives

Spectroscopic analysis is crucial for the identification and characterization of organic compounds. While specific spectroscopic data for this compound is not readily found in the literature, data for related compounds can offer insights into the expected spectral features.

Compound NameKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Absorptions (cm⁻¹)
4-Hydroxybenzoic acid7.80 (d), 6.91 (d)174.9, 161.2, 133.9, 122.9, 117.63300-2500 (O-H), 1680 (C=O), 1610, 1590 (C=C)
4-(Methylthio)benzoic acid7.95 (d), 7.25 (d), 2.52 (s)172.1, 145.4, 130.1, 128.5, 125.4, 14.93300-2500 (O-H), 1685 (C=O), 1600, 1500 (C=C)

This table is populated with data from publicly available spectral databases for analogous compounds and serves as a predictive reference. bmrb.ionih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

4-hydroxy-2-methylsulfanylbenzoic acid

InChI

InChI=1S/C8H8O3S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3,(H,10,11)

InChI Key

FZCHQWMVBRIWME-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)O)C(=O)O

Origin of Product

United States

Spectroscopic and Structural Elucidation Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton (¹H) NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For 4-Hydroxy-2-(methylthio)benzoic acid, the expected ¹H NMR spectrum would show distinct signals corresponding to the aromatic protons, the methylthio group protons, and the hydroxyl proton.

A reported ¹H NMR spectrum for this compound in Deuterated Dimethyl Sulfoxide (B87167) (DMSO-d₆) shows the following chemical shifts (δ) in parts per million (ppm):

Proton AssignmentChemical Shift (ppm)Multiplicity
Aromatic CH7.58Doublet (d)
Aromatic CH6.81Doublet (d)
Aromatic CH6.70Doublet of doublets (dd)
Methyl (SCH₃)2.39Singlet (s)

This data is based on a published patent and represents the available information for this specific compound.

Comprehensive two-dimensional NMR studies, such as COSY, HSQC, and HMBC, which are crucial for unambiguous assignment of all proton and carbon signals, have not been located in the searched literature for this compound.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound, confirming its elemental formula of C₈H₈O₃S. Analysis of the fragmentation pattern could further validate the structure. However, specific experimental mass spectrometry data, including the molecular ion peak (M+) and fragmentation analysis for this compound, is not available in the reviewed sources.

X-ray Diffraction Studies for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystal packing. A search of crystallographic databases did not yield any results for the crystal structure of this compound. Therefore, information regarding its crystal system, space group, and specific geometric parameters is currently unavailable.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carboxylic acid C=O and C-O stretching, and aromatic C-H and C=C bonds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The spectrum would show absorption maxima (λmax) corresponding to the energy required to promote electrons to higher energy orbitals, which is characteristic of the chromophores in the structure.

Despite the theoretical utility of these techniques, specific experimental IR and UV-Vis spectra for this compound have not been found in the available literature.

Computational and Theoretical Investigations of 4 Hydroxy 2 Methylthio Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and optimizing the geometry of molecules. For 4-Hydroxy-2-(methylthio)benzoic acid, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), provide a foundational understanding of its quantum chemical properties. These calculations are crucial for predicting the molecule's stability, reactivity, and spectroscopic characteristics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Transfer Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and its electron-donating and accepting capabilities. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.

For aromatic compounds like this compound, the HOMO is typically distributed over the electron-rich regions, such as the phenyl ring and the hydroxyl and methylthio substituents. The LUMO, conversely, is often located over areas that can accommodate electron density. This distribution dictates how the molecule interacts with other chemical species, influencing processes like charge transfer interactions.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Properties

Parameter Description Significance in this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the electron-donating ability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the electron-accepting ability of the molecule.

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Different colors on the map indicate different potential values: red typically signifies regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates areas of positive potential (electron-poor), prone to nucleophilic attack. Green represents regions of neutral potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carboxyl groups, making them sites for electrophilic interaction. Conversely, the hydrogen atoms, particularly of the hydroxyl group, would exhibit a positive potential, identifying them as potential sites for nucleophilic interaction.

Vibrational Frequency Analysis and Spectral Simulations

Vibrational frequency analysis, performed computationally, helps in the assignment of vibrational modes observed in experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities using DFT, a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental data to confirm the molecular structure and to understand the nature of the chemical bonds. For this compound, this analysis would identify characteristic stretching and bending vibrations of the O-H, C=O, C-S, and aromatic C-H bonds, providing a detailed vibrational signature of the molecule.

Table 2: Key Vibrational Frequencies of this compound (Theoretical)

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹)
O-H stretching Hydroxyl ~3600
C=O stretching Carboxylic Acid ~1700-1750
C-S stretching Methylthio ~600-800

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The simulation calculates the binding affinity, often expressed as a docking score or binding free energy, which indicates the strength of the interaction. By identifying the specific amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), molecular docking can provide crucial insights into the potential biological activity of the compound.

Investigation of Antioxidant Mechanisms via Quantum Chemical Descriptors (HAT, SET-PT, SPLET)

The antioxidant properties of phenolic compounds can be investigated through quantum chemical calculations that describe the primary mechanisms of radical scavenging. These mechanisms include Hydrogen Atom Transfer (HAT), Stepwise Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). Quantum chemical descriptors such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA) are calculated to determine the most favorable mechanism.

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical. The feasibility of this process is related to the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates an easier hydrogen atom donation.

Stepwise Electron Transfer-Proton Transfer (SET-PT): This two-step mechanism involves the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. The Ionization Potential (IP) is the key descriptor for the first step.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar solvents and involves the deprotonation of the antioxidant, followed by the transfer of an electron from the resulting anion to the radical. The Proton Affinity (PA) is a crucial parameter for this pathway.

By comparing the calculated values of BDE, IP, and PA, researchers can predict which antioxidant mechanism is most likely to be operative for this compound under different conditions. Generally, in non-polar media, the HAT mechanism is often favored, while in polar solvents, the SPLET mechanism can become more prominent.

Table 3: Compound Names Mentioned

Compound Name

Chemical Reactivity and Mechanistic Studies of 4 Hydroxy 2 Methylthio Benzoic Acid

Oxidation Pathways of the Methylthio Group to Sulfoxides and Sulfones

The sulfur atom in the methylthio group is susceptible to oxidation, readily forming the corresponding sulfoxides and, upon further oxidation, sulfones. researchgate.net The selective oxidation of sulfides to sulfoxides is a common transformation in organic synthesis, though overoxidation to the sulfone can occur if reaction conditions are not carefully controlled. nih.gov

A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide is considered an environmentally friendly ("green") oxidant for this purpose. researchgate.netnih.gov The reaction can be performed under transition-metal-free conditions, often using glacial acetic acid as a solvent or catalyst, to achieve high yields of the sulfoxide (B87167). nih.gov For the synthesis of sulfones, stronger oxidizing conditions or specific catalysts are typically required. organic-chemistry.org Biocatalytic methods using microorganisms have also been explored for the oxidation of sulfides directly to sulfones. orientjchem.org

Below is a table summarizing common oxidation reagents and their expected products when reacting with a methylthio group.

Reagent(s)Expected ProductConditions
Hydrogen Peroxide (H₂O₂) in Glacial Acetic Acid4-Hydroxy-2-(methylsulfinyl)benzoic acid (Sulfoxide)Room temperature, controlled stoichiometry nih.gov
m-Chloroperbenzoic acid (m-CPBA)4-Hydroxy-2-(methylsulfinyl)benzoic acid (Sulfoxide) or 4-Hydroxy-2-(methylsulfonyl)benzoic acid (Sulfone)Stoichiometry dependent; 1 equivalent for sulfoxide, ≥2 equivalents for sulfone
Oxone® (Potassium peroxymonosulfate)4-Hydroxy-2-(methylsulfonyl)benzoic acid (Sulfone)Typically used for complete oxidation to the sulfone orientjchem.org
Sodium tungstate (B81510) / H₂O₂4-Hydroxy-2-(methylsulfonyl)benzoic acid (Sulfone)Catalytic system for efficient oxidation to sulfones researchgate.net

Reactions of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is a key site for derivatization, primarily through esterification and amidation reactions.

Esterification involves the reaction of the carboxylic acid with an alcohol. For hydroxybenzoic acids, this can be achieved by reacting the acid with a halogenated hydrocarbon (e.g., benzyl (B1604629) chloride, isopropyl bromide) in the presence of a nonquaternizable tertiary amine. google.com This method allows for the formation of various alkyl or aryl esters.

Amidation , the formation of an amide bond, requires the activation of the carboxylic acid. Common methods include the use of coupling reagents like carbodiimides (e.g., dicyclohexylcarbodiimide, EDC) which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. researchgate.netbohrium.com This intermediate is then susceptible to nucleophilic attack by an amine to form the corresponding amide. researchgate.net Another approach involves using a mixture of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to activate the carboxylic acid before the addition of an amine. rsc.org

The following table outlines typical conditions for these transformations.

ReactionReagentsGeneral Mechanism
Esterification Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Fischer esterification
Halocarbon (R'-X), Tertiary AmineReaction with haloalkane in the presence of a base google.com
Amidation Amine (R'-NH₂), EDC or other carbodiimideFormation of an active O-acylisourea intermediate followed by nucleophilic attack researchgate.netbohrium.com
Amine (R'-NH₂), PPh₃/I₂In-situ formation of an acyloxyphosphonium salt intermediate rsc.org

Reactivity of the Hydroxyl Group (e.g., Alkylation, Acylation)

The phenolic hydroxyl group is nucleophilic and can undergo reactions such as alkylation and acylation.

Alkylation introduces an alkyl group to the hydroxyl oxygen, forming an ether. A common method for the alkylation of similar phenolic compounds like 4-hydroxybenzoic acid is the Friedel-Crafts alkylation, which can also lead to C-alkylation on the aromatic ring under acidic conditions. google.com For O-alkylation, the Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a base to form a phenoxide followed by reaction with an alkyl halide, is a standard approach.

Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride, to form an ester. This reaction is typically carried out in the presence of a base (e.g., pyridine) to neutralize the acid byproduct.

ReactionReagentsProduct Type
Alkylation Alkyl Halide (R'-X), Base (e.g., K₂CO₃, NaH)Ether (O-Alkylation)
Acylation Acyl Chloride (R'-COCl) or Acid Anhydride ((R'CO)₂O), Base (e.g., Pyridine)Ester (O-Acylation)

Aromatic Electrophilic and Nucleophilic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for benzene (B151609) derivatives. libretexts.org The outcome of such a reaction on 4-Hydroxy-2-(methylthio)benzoic acid is dictated by the directing effects of the three existing substituents. A two-step mechanism is generally proposed, involving the initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by the loss of a proton to restore aromaticity. msu.edumasterorganicchemistry.com

-OH (Hydroxyl): A strongly activating group and an ortho, para-director.

-SCH₃ (Methylthio): A moderately activating group and an ortho, para-director.

-COOH (Carboxylic Acid): A deactivating group and a meta-director.

The positions available for substitution are C3, C5, and C6. The powerful activating and directing effects of the hydroxyl and methylthio groups dominate over the deactivating effect of the carboxylic acid. The -OH group at C4 directs incoming electrophiles to its ortho positions (C3 and C5). The -SCH₃ group at C2 directs to its ortho position (C3) and para position (C5). The -COOH group at C1 directs to its meta positions (C3 and C5). All three groups, therefore, direct incoming electrophiles to the C3 and C5 positions. Consequently, electrophilic substitution reactions like nitration, halogenation, or sulfonation are expected to occur predominantly at these two sites.

Nucleophilic Aromatic Substitution (NAS) is less common and generally requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide). libretexts.org While this compound has electron-withdrawing character from the carboxylic acid, it lacks a conventional leaving group, making standard NAS reactions unlikely under typical conditions.

Coordination Chemistry with Metal Centers

This compound possesses multiple potential donor atoms, making it an interesting ligand for coordination with metal centers. The potential binding sites are:

The sulfur atom of the methylthio group.

The oxygen atoms of the carboxylate group (formed upon deprotonation of the carboxylic acid).

The oxygen atom of the hydroxyl group (or the deprotonated phenoxide).

Thioethers are well-known to coordinate with a variety of transition metals. acs.org Similarly, ligands containing carboxylate and hydroxyl groups can coordinate to metal ions in various ways, often acting as bidentate chelating agents that form stable ring structures with the metal center. nih.govnih.gov Depending on the metal ion and reaction conditions, this compound could act as a monodentate, bidentate, or even a bridging ligand, potentially involving the sulfur of the thioether, one or both oxygens of the carboxylate, and the oxygen of the phenoxide. This versatility allows for the formation of diverse and structurally complex metal-organic compounds. rsc.org

Biological and Biochemical Research Directions for 4 Hydroxy 2 Methylthio Benzoic Acid and Its Analogues

Enzymatic Interaction Studies and Inhibition Mechanisms

The study of 4-hydroxy-2-(methylthio)benzoic acid and its structural analogues has opened avenues for understanding their interactions with various enzymes, revealing potential mechanisms of inhibition that are of interest in biochemical and therapeutic research. These investigations often focus on how these small molecules bind to enzyme active sites and modulate their catalytic activity.

Investigation of Enzyme-Ligand Binding Modalities

The binding of small molecules to proteins is governed by a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic forces. Research on analogues such as 4-hydroxybenzoic acid (4-HBA) has provided insights into these binding modalities. For instance, studies on the interaction of 4-HBA with human serum albumin (HSA) have shown that the binding is spontaneous. nih.gov Thermodynamic analyses indicate that hydrogen bonds and van der Waals forces are the primary drivers of this interaction. nih.gov The binding affinity and the number of binding sites can be determined using techniques like fluorescence quenching, which has shown that 4-HBA has approximately one binding site on HSA. nih.gov The stability of the resulting complex can be influenced by temperature, with increases in temperature sometimes leading to a decrease in the binding constant, suggesting that the complex formation is not always stable under varying conditions. nih.gov

Table 1: Thermodynamic Parameters for the Binding of 4-Hydroxybenzoic Acid (4-HBA) with Human Serum Albumin (HSA) (Note: This data is for the analogue 4-hydroxybenzoic acid and is presented here to illustrate the types of binding interactions that may be relevant for this compound.)

Thermodynamic ParameterValueImplication
ΔG (Gibbs Free Energy) NegativeSpontaneous interaction
ΔH (Enthalpy Change) -Indicates the role of hydrogen bonds and van der Waals forces
ΔS (Entropy Change) -Provides insight into the change in disorder of the system upon binding

Data synthesized from studies on 4-hydroxybenzoic acid. nih.gov

Elucidation of Specific Enzyme Inhibition Pathways (e.g., Acetylcholinesterase, Tyrosinase, IspD)

Analogues of this compound have been investigated as inhibitors of several key enzymes implicated in various physiological and pathological processes.

Acetylcholinesterase (AChE): This enzyme is a critical target in the management of neurodegenerative diseases due to its role in the hydrolysis of the neurotransmitter acetylcholine. nih.govnih.gov Studies on various hydroxybenzoic acid isomers have demonstrated their potential as AChE inhibitors. For example, 4-hydroxybenzoic acid has been shown to interact with the peripheral anionic site (PAS) of the enzyme, a region also involved in the aggregation of β-amyloid plaques. nih.gov The inhibitory activity is influenced by the position of the hydroxyl group, which affects the nature of the interactions (hydrophobic vs. hydrogen bonding) within the enzyme's active site. nih.gov

Tyrosinase: This copper-containing enzyme plays a crucial role in melanin (B1238610) biosynthesis and enzymatic browning. nih.gov Its inhibition is of great interest in the cosmetic and food industries. nih.gov Derivatives of benzoic acid have been shown to be effective tyrosinase inhibitors. mdpi.com For instance, certain chalcone (B49325) derivatives containing a 2,4-dihydroxy group exhibit potent tyrosinase inhibitory activity, with the catechol-like moiety playing a key role in the inhibition. nih.gov Kinetic studies on related compounds like 4-hydroxy-3-methoxybenzoic acid have revealed a mixed-type inhibition mechanism for the oxidation of L-DOPA. researchgate.net

IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase): IspD is an essential enzyme in the methylerythritol phosphate (B84403) (MEP) pathway, which is responsible for the biosynthesis of isoprenoids in many pathogens. mdpi.com This pathway is absent in humans, making its enzymes attractive targets for antimicrobial drug development. mdpi.com Research has led to the identification of fragment-like compounds that can inhibit IspD in the micromolar range, providing a starting point for the development of more potent inhibitors through structure-activity relationship (SAR) studies. mdpi.com

Table 2: Inhibitory Activity of 4-Hydroxybenzoic Acid Analogues on Various Enzymes (Note: The data below is for analogues of this compound and illustrates the potential for enzyme inhibition.)

EnzymeAnalogue CompoundInhibition Data (IC₅₀)Type of Inhibition
Acetylcholinesterase4-hydroxyphenylacetic acid6.24 µmol/µmol AChE-
Tyrosinase7,3',4'-trihydroxyisoflavone5.23 ± 0.6 µM-
TyrosinaseKojic Acid (Standard)16.67 µM-
Tyrosinase4-hydroxy-3-methoxybenzoic acid1.3 mmol/L (monophenol-oxidation)Mixed-type

Data compiled from various studies on analogues. nih.govnih.govmdpi.comresearchgate.net

Impact on Biochemical Pathways (e.g., Ubiquinone Biosynthesis, Methionine Metabolism Analogues)

Ubiquinone (Coenzyme Q) Biosynthesis: 4-Hydroxybenzoic acid (4-HB) is a crucial precursor for the biosynthesis of the benzoquinone ring of coenzyme Q (CoQ), a vital component of the mitochondrial respiratory chain. mdpi.comfrontiersin.org Chemical analogues of 4-HB can have significant impacts on this pathway. Some analogues can act as inhibitors of the enzymes involved, while others can be utilized as substrates to bypass deficient steps in CoQ biosynthesis. nih.govmdpi.com This has been demonstrated in yeast, mammalian cell cultures, and mouse models, where certain 4-HB analogues have successfully restored endogenous CoQ production in cases of primary CoQ deficiency. mdpi.com For instance, in deficiencies of the enzyme COQ2, which is responsible for the prenylation of 4-HBA, supplementation with 4-HBA has been shown to restore CoQ10 biosynthesis. nih.gov This is thought to occur by increasing the substrate concentration to overcome the reduced efficiency of the mutated enzyme. nih.gov

Methionine Metabolism Analogues: The hydroxy analogue of methionine, 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), serves as a precursor to L-methionine. nih.govnih.gov This conversion involves a two-step enzymatic process: oxidation to 2-oxo-4-(methylthio)butanoic acid, followed by transamination to form methionine. nih.gov HMTBa is absorbed and metabolized in various tissues, including the small intestine, liver, and kidneys in non-ruminants. nih.gov Studies on methionine analogues are important for understanding amino acid metabolism and for applications in animal nutrition. nih.govresearchgate.net

Molecular Mechanisms of Antimicrobial Action

Phenolic compounds, including derivatives of benzoic acid, are known to possess antimicrobial properties. mdpi.com Their mechanisms of action are often multifaceted, targeting various cellular structures and processes in microorganisms.

Membrane Permeability Alterations and Osmotic Stress Induction

A primary mechanism by which phenolic acids exert their antimicrobial effects is through the disruption of the bacterial cell membrane. mdpi.com These compounds can damage the cell wall and cytoplasmic membrane, leading to a cascade of detrimental events. mdpi.com The lipophilicity of phenolic acids is a key determinant of their antimicrobial potential, as it facilitates their interaction with and insertion into the lipid bilayer of the bacterial membrane. mdpi.com This disruption can lead to:

Increased Membrane Permeability: The integrity of the cell membrane is compromised, causing leakage of essential intracellular components such as ions, ATP, and nucleic acids. mdpi.com

Alteration of Cell Surface Properties: Changes in the hydrophobicity and charge of the cell surface can occur, further destabilizing the membrane. mdpi.com

Induction of Osmotic Stress: The loss of control over the passage of solutes across the membrane can lead to osmotic imbalances, contributing to cell death.

Gram-positive bacteria are often more susceptible to this mode of action due to the direct exposure of their peptidoglycan layer and cytoplasmic membrane, whereas the outer membrane of Gram-negative bacteria can provide an additional barrier. nih.gov

Disruption of Essential Biomolecule Synthesis

Beyond direct membrane damage, analogues of this compound can interfere with the synthesis of critical biomolecules within the bacterial cell.

Inhibition of Nucleic Acid Synthesis: Some phenolic compounds have been shown to bind to bacterial DNA, which can interfere with replication and transcription processes. nih.gov

Inhibition of Protein Synthesis: The synthesis of proteins is a fundamental process for bacterial survival. Protein synthesis inhibitors can act at various stages of translation, including initiation, elongation, and termination. libretexts.orgmgcub.ac.in While specific data for this compound is limited, the broader class of phenolic compounds can inhibit enzymes and disrupt cellular processes that are essential for protein production. nih.gov

Enzyme Inhibition: As discussed in the enzymatic interaction section, these compounds can inhibit enzymes crucial for various metabolic pathways, thereby disrupting the synthesis of essential molecules.

Table 3: General Antimicrobial Mechanisms of Phenolic Acids

MechanismDescriptionTarget Microorganisms
Membrane Disruption Increased permeability, leakage of cytoplasmic contents, alteration of surface properties.Primarily Gram-positive bacteria, also effective against some Gram-negative bacteria.
Inhibition of Biomolecule Synthesis Interference with DNA replication, protein synthesis, and essential enzymatic pathways.Broad-spectrum activity against various bacteria.

This table summarizes the general mechanisms attributed to phenolic acids, the class of compounds to which this compound belongs. nih.govmdpi.com

Anti-Fungal and Anti-Bacterial Mechanistic Investigations

The potential anti-fungal and anti-bacterial properties of this compound and its analogues are an area of significant research interest. While specific mechanistic studies on this exact compound are limited, the antimicrobial actions of related benzoic acid derivatives provide a foundation for hypothesizing its mechanisms. The general antimicrobial activity of phenolic acids is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.

The lipophilicity of the compound, influenced by the methylthio group, likely plays a role in its ability to penetrate the lipid bilayer of microbial cell membranes. mdpi.com This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. researchgate.net Furthermore, the acidic nature of the carboxylic acid group is a key factor in the antimicrobial effect of benzoic acid derivatives. nih.gov In an acidic environment, the undissociated form of the acid can readily diffuse across the cell membrane. nih.gov Once inside the cytoplasm, which typically has a more neutral pH, the acid dissociates, releasing a proton and acidifying the intracellular environment. nih.gov This acidification can inhibit the activity of various enzymes essential for microbial metabolism and growth. nih.gov

Studies on various hydroxylated and methoxylated benzoic acid derivatives have shown that the position and nature of substituents on the benzene (B151609) ring significantly influence their antibacterial activity. nih.gov For instance, some studies suggest that hydroxyl groups can contribute to the antimicrobial action, while in other cases, they may weaken the effect compared to the parent benzoic acid. nih.gov The presence of the methylthio group in this compound introduces a unique structural feature that warrants further investigation to determine its specific contribution to the compound's antimicrobial profile. Research on other sulfur-containing compounds has demonstrated a range of antimicrobial activities, suggesting that the sulfur atom may interact with microbial proteins or other cellular targets. nih.gov

Future mechanistic investigations should focus on elucidating the precise interactions of this compound with microbial cell membranes, its impact on intracellular pH homeostasis, and its potential to inhibit specific microbial enzymes or metabolic pathways. Such studies will be crucial in evaluating its potential as a novel anti-fungal or anti-bacterial agent.

Investigation of Redox Modulation and Radical Scavenging Mechanisms

The phenolic hydroxyl group in this compound suggests its potential to act as an antioxidant through various radical scavenging mechanisms. The efficiency of a phenolic compound as an antioxidant is largely determined by its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The primary mechanisms involved in this process are Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Sequential Proton Loss Electron Transfer (SPLET).

The Hydrogen Atom Transfer (HAT) mechanism is a direct pathway where the phenolic hydroxyl group donates its hydrogen atom to a free radical. The ease of this transfer is quantified by the Bond Dissociation Enthalpy (BDE) of the O-H bond; a lower BDE indicates a higher antioxidant capacity via the HAT mechanism. Theoretical studies on various benzoic acid derivatives have shown that the substituents on the aromatic ring significantly influence the BDE. preprints.org For this compound, the electron-donating nature of the hydroxyl and methylthio groups is expected to stabilize the resulting phenoxyl radical, thereby lowering the O-H BDE and favoring the HAT pathway. The intramolecular hydrogen bonding between the hydroxyl group and the adjacent methylthio group could further stabilize the radical and enhance its HAT activity.

The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the antioxidant molecule to the free radical, forming a radical cation. This is followed by the dissociation of a proton from the radical cation. The feasibility of this mechanism is related to the Ionization Potential (IP) of the antioxidant. Computational studies on benzoic acid derivatives suggest that electron-donating substituents can lower the IP, making the SET pathway more favorable. preprints.org

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is a two-step process that is particularly relevant in polar solvents. It begins with the deprotonation of the phenolic hydroxyl group to form a phenoxide anion, followed by the transfer of an electron from the anion to the free radical. The first step is governed by the Proton Affinity (PA), while the second is related to the Electron Transfer Enthalpy (ETE). preprints.org Theoretical studies on similar phenolic compounds have indicated that the SPLET mechanism is often the preferred pathway in polar environments. preprints.org The hydroxyl group of this compound can deprotonate, and the resulting phenoxide anion's stability would be influenced by both the hydroxyl and methylthio groups.

Density Functional Theory (DFT) studies on related 4-(1H-triazol-1-yl)benzoic acid hybrids with a methylthio group have been conducted to understand their antioxidant activity, suggesting that such computational approaches would be valuable in elucidating the dominant radical scavenging mechanism for this compound. mdpi.com

Exploration of Interactions with Biological Macromolecules and Targets

The biological activity of this compound is intrinsically linked to its interactions with various biological macromolecules and cellular targets. Understanding these interactions is crucial for elucidating its mechanisms of action in different biological contexts, from chemoprotection to the modulation of cellular growth.

Research on a close analogue, 4-methylthiobenzoic acid (MTBA), has provided significant insights into the potential chemoprotective mechanisms of this compound, particularly against cisplatin-induced nephrotoxicity. nih.govnih.gov Cisplatin (B142131) is a widely used chemotherapy drug that can cause severe kidney damage, partly through the generation of reactive oxygen species and depletion of endogenous antioxidants. nih.govmdpi.com

Studies have shown that MTBA can mitigate cisplatin-induced kidney damage through multiple mechanisms. nih.govnih.gov A key mechanism involves the direct interaction of the methylthio group with cisplatin. nih.gov The sulfur atom of the methylthio group can act as a nucleophile, attacking the platinum center of cisplatin and its hydrolysis products, thereby inactivating the drug within the renal proximal tubular cells. nih.gov This selective accumulation and intracellular inactivation of cisplatin in the kidney helps to reduce its toxicity without compromising its anti-tumor activity. nih.gov

Furthermore, MTBA has been shown to exert its protective effects by modulating the antioxidant defense system. nih.gov It helps in restoring the levels of depleted renal glutathione (B108866) (GSH), a critical endogenous antioxidant. nih.gov Additionally, MTBA treatment has been observed to restore the activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), and to reduce lipid peroxidation. nih.gov These findings suggest that this compound, possessing a similar methylthio moiety, may share these chemoprotective properties.

ParameterCisplatin AloneCisplatin + MTBA
Plasma Creatinine Increase508%189%
Renal GSH Levels53% depletionClose to control
SOD Activity36% decreaseRestored to control
CAT Activity29% decreaseRestored to control
GSH-Px Activity38% decreaseRestored to control
MDA Levels212% increaseRestored to control

Table showing the effects of 4-methylthiobenzoic acid (MTBA) on cisplatin-induced changes in renal parameters in rats. nih.gov

The potential of this compound and its analogues to modulate cellular proliferation pathways is an emerging area of research. While direct studies on this specific compound are not yet available, research on structurally related compounds provides valuable insights into its possible mechanisms of action.

An analogue, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid, isolated from a fungal species, has been shown to exhibit cell cycle inhibitory activity. nih.gov This suggests that derivatives of 4-hydroxybenzoic acid can interfere with the normal progression of the cell cycle, a key process in cellular proliferation.

Another related compound, 4-hydroxybenzoic acid (4-HBA), has been investigated for its anti-proliferative effects on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. nih.gov The study demonstrated that 4-HBA could decrease the viability of these cancer cells in a dose- and time-dependent manner. nih.gov Similarly, 2,3,4-Trihydroxybenzoic acid has been shown to inhibit the growth of colon and breast cancer cells by inducing the expression of cyclin-dependent kinase (CDK) inhibitors p21 and p27. antiox.org

These findings suggest that this compound may also possess the ability to modulate cellular proliferation. The presence of the hydroxyl and methylthio groups could influence its interaction with key proteins involved in cell cycle regulation and signaling pathways that control cell growth and division. For instance, 4-hydroxybenzyl isothiocyanate, another sulfur-containing phenolic compound, has been shown to inhibit the proliferation of neuroblastoma and glioblastoma cells by downregulating p53 and upregulating p21 protein levels. nih.gov Future research should aim to investigate the specific effects of this compound on various cancer cell lines and to identify the molecular targets and signaling pathways involved in its potential anti-proliferative activity.

CompoundCell LineObserved Effect
4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acidHeLa cellsCell cycle inhibition nih.gov
4-hydroxybenzoic acidK562 and K562/Dox leukemia cellsDecreased cell viability nih.gov
2,3,4-Trihydroxybenzoic acidHCT-116 colon and MDA-MB-231 breast cancer cellsInhibition of cell proliferation, induction of p21 and p27 antiox.org
4-hydroxybenzyl isothiocyanateSH-SY5Y neuroblastoma and U87MG glioblastoma cellsInhibition of cell proliferation, downregulation of p53, upregulation of p21 nih.gov

Table summarizing the anti-proliferative effects of analogues of this compound.

Synthesis and Structure Activity Relationship Sar Studies of Derivatives and Analogues

Design and Synthesis of Functionalized Derivatives of 4-Hydroxy-2-(methylthio)benzoic acid

The synthesis of derivatives of this compound is approached through established organic chemistry reactions that allow for precise modifications at its three key functional regions: the aromatic ring, the carboxylic acid group, and the hydroxyl group.

A common strategy involves using commercially available precursors, such as 3,4-dihydroxybenzoic acid esters or 3-amino-4-hydroxybenzoic acid. For instance, starting with a 3,4-dihydroxybenzoic acid ester, selective alkylation or arylation of the hydroxyl groups can be achieved, followed by the introduction of the methylthio group. The Williamson ether synthesis is a frequently employed method for modifying the hydroxyl groups. semanticscholar.org

Another versatile approach begins with the esterification of the parent acid to protect the carboxyl group, allowing for subsequent reactions on the aromatic ring or the hydroxyl moiety. For example, the methyl ester of 3-amino-4-hydroxybenzoic acid can serve as a starting point for synthesizing benzoxazole (B165842) or benzimidazole (B57391) derivatives. esisresearch.org The synthesis of 2-substituted benzothiazoles can be achieved through the condensation of 2-aminothiophenol (B119425) with various benzoic acid derivatives, often facilitated by catalysts or microwave irradiation to improve yields and reduce reaction times. mdpi.comekb.eg

Modifications of the carboxylic acid group are typically straightforward. Esterification can be performed by reacting the acid with various alcohols under acidic conditions. Amide derivatives are synthesized by converting the carboxylic acid to an acyl chloride, followed by reaction with a desired amine. These synthetic routes provide a robust platform for generating a diverse library of compounds for biological screening.

Systematic Structural Modifications to Investigate Biological Impact

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its functional groups. Systematic modification of the this compound scaffold is crucial for understanding these relationships.

The aromatic ring of this compound offers positions for substitution to modulate the molecule's electronic and steric properties. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly influence biological activity.

Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) and nitro groups (NO₂) are common EWGs used in medicinal chemistry. Their introduction can enhance a molecule's ability to participate in certain binding interactions or alter its metabolic stability. For instance, studies on benzoic acid derivatives have shown that the presence of a chlorine atom can be critical for binding to certain enzymes. researchgate.net In some series of benzazole derivatives, EWGs at position 5 of the fused ring system were found to increase activity against Candida albicans. esisresearch.org

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or alkyl chains can increase lipophilicity, which may enhance cell membrane permeability. Structure-activity relationship studies on hydroxy chalcones have suggested that the presence of electron-donating hydroxy and methoxy groups on the aromatic rings contributes to strong anti-inflammatory properties. mdpi.com

Table 1: Impact of Aromatic Ring Substitutions on Potential Biological Activity

Substituent (R) Position on Ring Electronic Effect Predicted Impact on Biological Activity
-Cl 5 Electron-Withdrawing May increase antimicrobial or enzyme inhibitory activity.
-NO₂ 5 or 6 Strongly Electron-Withdrawing Potentially enhances potency; may introduce toxicity.
-OCH₃ 5 or 6 Electron-Donating May increase anti-inflammatory or antioxidant activity.
-CH₃ 5 Weakly Electron-Donating Can improve lipophilicity and cell penetration.

This table is illustrative and based on general principles of medicinal chemistry.

The carboxylic acid and hydroxyl groups are key sites for hydrogen bonding and can be crucial for interaction with biological targets. Their modification is a primary strategy in SAR studies.

Carboxylic Acid Group: The acidic nature of the carboxyl group can be important for activity, but it can also limit cell permeability.

Esterification: Converting the carboxylic acid to an ester (e.g., methyl, ethyl, or propyl ester) neutralizes the charge and increases lipophilicity. Studies on p-hydroxybenzoic acid esters (parabens) have famously shown that increasing the length of the alkyl chain enhances antimicrobial activity, a trend linked to increased hydrophobicity facilitating passage across microbial cell walls. globalresearchonline.net

Amidation: Formation of amides introduces a new hydrogen bond donor and can create different interactions with target proteins compared to the carboxylic acid.

Hydroxyl Group: The phenolic hydroxyl group is also a key hydrogen bond donor and can be a site for metabolism.

Alkylation/Acylation: Converting the hydroxyl group to an ether or an ester masks its hydrogen-bonding capability and increases lipophilicity. The choice of the alkyl or acyl group can be used to fine-tune the compound's properties. In some classes of inhibitors, an unsubstituted hydroxyl group has been found to be important for activity. semanticscholar.org

Table 2: SAR of Carboxylic Acid and Hydroxyl Group Modifications

Modification Resulting Group Change in Property Potential Biological Consequence
Carboxylic Acid Esterification -COOR Increased Lipophilicity Enhanced cell membrane permeability, potentially higher antimicrobial activity.
Carboxylic Acid Amidation -CONHR Altered H-bonding Different target binding profile, may improve metabolic stability.
Hydroxyl Group Alkylation -OR Increased Lipophilicity Masked H-bond donor, may alter target specificity.
Hydroxyl Group Acylation -OCOR Increased Lipophilicity Can act as a prodrug, releasing the active hydroxyl compound upon hydrolysis.

This table is illustrative and based on general principles of medicinal chemistry.

The methylthio (-SCH₃) group at the 2-position significantly influences the electronic landscape of the aromatic ring and provides a site for potential metabolic oxidation.

Alkyl Chain Variation: Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) can probe the steric tolerance of the target's binding pocket. This can lead to improved van der Waals interactions and increased potency.

Oxidation State: The sulfur atom can be oxidized to a sulfoxide (B87167) (-SOCH₃) or a sulfone (-SO₂CH₃). This transformation dramatically increases the polarity and hydrogen bond accepting capability of the moiety, which would be expected to have a profound impact on biological activity.

Bioisosteric Replacement: The thioether can be replaced with other groups of similar size, such as an ether (-OCH₃) or a methylene (B1212753) group (-CH₂CH₃), to determine the importance of the sulfur atom itself for activity. Studies on 2-(arylthio)benzoic acids have demonstrated that the sulfur-oxygen interaction can serve as a bioisosteric replacement for an intramolecular hydrogen bond, leading to potent enzyme inhibitors. researchgate.net

Comparative Analysis of Isomeric Methylthiobenzoic Acids

The spatial arrangement of functional groups on an aromatic ring is a critical determinant of biological activity. Therefore, comparing the activity of this compound with its positional isomers is essential for a complete SAR analysis.

For instance, an isomer like 2-Hydroxy-4-(methylthio)benzoic acid would present its functional groups in a different spatial orientation. This would alter the molecule's dipole moment, its ability to form intramolecular hydrogen bonds, and the way it fits into a receptor or enzyme active site. Studies on other classes of compounds have consistently shown that positional isomerism can lead to dramatic differences in biological activity. nih.gov For example, among novel oxazolidinone derivatives, a linearly attached benzotriazole (B28993) derivative showed greater potency compared to its angularly attached isomer. mdpi.com

The relative positioning of the hydroxyl, carboxyl, and methylthio groups dictates the precise three-dimensional pharmacophore presented to a biological target. A comparative study of these isomers would reveal which specific arrangement is optimal for a desired biological effect, providing invaluable guidance for the design of more potent and selective analogues.

Analytical Methodologies for Detection and Quantification in Complex Matrices

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 4-Hydroxy-2-(methylthio)benzoic acid from intricate sample mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its moderate polarity.

In a typical RP-HPLC setup, a non-polar stationary phase, such as octadecylsilane (B103800) (C18), is used with a polar mobile phase, often a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. longdom.orghelixchrom.comlongdom.org The separation can be performed in either isocratic mode (constant mobile phase composition) or gradient mode (composition changes over time) to achieve optimal resolution. longdom.orgnih.gov

Various detection modes can be coupled with HPLC for the quantification of this compound:

UV-Visible (UV-Vis) Detection: This is the most common detection method. Aromatic compounds like this compound exhibit strong absorbance in the UV region. The detector measures the absorbance of the eluent at a specific wavelength (e.g., 230 nm or 254 nm), which is proportional to the analyte's concentration. longdom.orglongdom.orgresearchgate.net

Photodiode Array (PDA) Detection: A PDA detector provides spectral information across a range of wavelengths simultaneously, which aids in peak identification and purity assessment. nih.gov This is particularly useful for distinguishing the target analyte from co-eluting impurities in complex matrices.

Method validation according to International Council for Harmonisation (ICH) guidelines is crucial to ensure linearity, accuracy, precision, and robustness. longdom.orgnih.gov Linearity is typically established over a concentration range with correlation coefficients (r²) of ≥0.999. longdom.orgnih.gov

Table 1: Representative HPLC Conditions for Analysis of Hydroxybenzoic Acid Derivatives

ParameterCondition 1Condition 2Condition 3
Column Reversed-Phase C18 (150 x 4.6 mm, 5 µm) longdom.orglongdom.orgReversed-Phase C18 (250 x 4.6 cm, 5 µm) researchgate.netReversed-Phase C18 (250 mm × 4 mm, 5 µm) nih.gov
Mobile Phase A: 0.1% Phosphoric acid in water B: Acetonitrile (Gradient) longdom.orglongdom.orgA: 0.1% v/v Acetic acid in water B: 100% Acetonitrile (Gradient) researchgate.netAcetonitrile and 0.5% O-phosphoric acid–water (15:85 v/v) (Isocratic) nih.gov
Flow Rate 1.0 mL/min longdom.orglongdom.org0.2–0.8 mL/min researchgate.net1.0 mL/min nih.gov
Detection UV at 230 nm longdom.orglongdom.orgUV at 254 nm researchgate.netPhotodiode Array (PDA) nih.gov
Column Temperature Ambient or controlled (e.g., 30°C) longdom.orglongdom.org25°C researchgate.netAmbient nih.gov
Injection Volume 10 µL8 µL researchgate.net10 µL nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, GC is suitable only for volatile and thermally stable compounds. This compound, with its polar carboxylic acid and hydroxyl functional groups, is non-volatile and prone to thermal degradation in the hot GC injection port. researchgate.net

To overcome this limitation, a crucial pre-analytical step of chemical derivatization is required. researchgate.netresearchgate.net Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives. researchgate.net Common derivatization strategies for carboxylic acids and phenols include:

Silylation: This is the most common method, where active hydrogens in the -COOH and -OH groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov

Alkylation (Esterification): This process converts the carboxylic acid group into an ester (e.g., a methyl ester), which is more volatile. colostate.edu

Acylation: This involves introducing an acyl group to convert the hydroxyl and carboxyl groups into esters and anhydrides, respectively. researchgate.net

Once derivatized, the sample is injected into the GC system, where the derivatives are separated on a capillary column (e.g., DB-5MS). The separated compounds then enter the mass spectrometer, which provides mass information for identification and quantification. The resulting mass spectra, which show the fragmentation pattern of the molecule, can be compared against spectral libraries (e.g., NIST) for confident identification. researchgate.netscholarsresearchlibrary.com

Table 2: Derivatization Reagents for GC-MS Analysis of Carboxylic Acids and Phenols

Derivatization TypeReagentAbbreviationTarget Functional Group(s)Reference
SilylationN,O-bis(trimethylsilyl)trifluoroacetamideBSTFA-COOH, -OH, -SH, -NH nih.gov
SilylationN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFA-COOH, -OH, -SH, -NH researchgate.net
AlkylationMethanol/Boron TrifluorideMeOH/BF₃-COOH colostate.edu
AlkylationPentafluorobenzyl BromidePFBBr-COOH, Phenolic -OH researchgate.net

Coupled Techniques (e.g., LC-MS/MS) for Enhanced Sensitivity and Specificity

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for trace-level quantification of organic molecules in complex matrices. rsc.org This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for analyzing this compound in challenging samples like plasma, urine, or environmental water. chromatographytoday.comresearchgate.net

The process involves an HPLC system for separation, an ionization source to convert the analyte molecules into gas-phase ions, and a tandem mass spectrometer (typically a triple quadrupole, QqQ) for detection. nih.gov

Ionization: Electrospray ionization (ESI) is the most common source for this type of analysis and can be operated in either positive or negative ion mode. For this compound, negative ion mode is often preferred, detecting the deprotonated molecule [M-H]⁻. vliz.be

Tandem Mass Spectrometry (MS/MS): In a triple quadrupole instrument, the first quadrupole (Q1) selects the precursor ion (e.g., the [M-H]⁻ ion of the target compound). This ion is then fragmented in the second quadrupole (Q2, collision cell), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to very low limits of quantification (LOQ), often in the nanogram per liter (ng/L) range. nih.govvliz.be

Sample preparation, such as solid-phase extraction (SPE), is often employed before LC-MS/MS analysis to remove matrix interferences and concentrate the analyte, further enhancing method sensitivity. vliz.be In some cases, derivatization may also be used to improve chromatographic retention or ionization efficiency. nih.govnih.govnih.gov

Table 3: Typical Parameters for LC-MS/MS Quantification

ParameterTypical Setting/ModePurpose
LC Separation Reversed-Phase C18 column with gradient elution (Water/Acetonitrile with formic acid)Separates analyte from matrix components. vliz.be
Ionization Source Electrospray Ionization (ESI), Negative ModeGenerates deprotonated precursor ions [M-H]⁻. vliz.be
Mass Analyzer Triple Quadrupole (QqQ)Enables highly selective MRM transitions. nih.gov
Detection Mode Multiple Reaction Monitoring (MRM)Provides high specificity and sensitivity by monitoring a specific precursor → product ion transition. nih.gov
Quantification Limit Low ng/L to µg/L rangeAchievable due to the high selectivity of the MRM technique. vliz.be

Development of Selective Spectroscopic Methods for Quantification

While chromatography is dominant, direct spectroscopic methods, particularly UV-Visible (UV-Vis) spectrophotometry, can be developed for the quantification of this compound, especially in simpler matrices or for initial screening purposes.

UV-Vis spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. As an aromatic carboxylic acid, this compound has characteristic absorption bands in the UV region. nist.gov

The development of a selective method requires careful consideration of several factors:

Wavelength Selection: The wavelength of maximum absorbance (λmax) should be chosen to maximize sensitivity and minimize interference from other components in the sample. nist.gov

Solvent Effects: The choice of solvent can influence the position and intensity of the absorption bands. Common UV-grade solvents include methanol, ethanol, and acetonitrile. sigmaaldrich.com

pH Effects: The ionization state of the phenolic hydroxyl and carboxylic acid groups is pH-dependent, which can significantly alter the UV spectrum. researchgate.net Running the analysis in a buffered solution is essential to ensure reproducibility and that the analyte is in a single, defined ionic state.

While less selective than chromatographic methods, UV-Vis spectrophotometry is rapid, cost-effective, and can be suitable for quality control applications where the sample matrix is well-defined and free from interfering substances. For more complex samples, derivatization reactions that produce a colored product with a unique λmax in the visible region could potentially be developed to enhance selectivity.

Table 4: UV-Vis Spectroscopic Data for Related Compounds

CompoundSolvent/ConditionAbsorbance Maxima (λmax)Reference
4-Hydroxybenzoic acidNot specifiedProvides characteristic UV spectrum nist.gov
Benzoic Acid DerivativesAqueous, varying pHpH-dependent spectra researchgate.net
2-(4-hydroxyphenylazo)benzoic acidEthanol, Methanol, WaterProvides characteristic UV-Vis spectra researchgate.net

Potential Future Research Directions and Applications in Chemical Biology

Exploration of Novel Biotransformation Pathways

The metabolism of xenobiotics is a fundamental process in chemical biology, typically occurring in phases to increase water solubility and facilitate excretion. nih.gov For 4-Hydroxy-2-(methylthio)benzoic acid, several biotransformation pathways can be postulated based on the known metabolism of structurally related compounds containing phenolic, carboxylic acid, and thioether moieties.

Key metabolic reactions would likely involve:

Oxidation of the Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation. This can occur in a stepwise manner, first forming a sulfoxide (B87167) (4-Hydroxy-2-(methylsulfinyl)benzoic acid) and then a sulfone (4-Hydroxy-2-(methylsulfonyl)benzoic acid). This is a common metabolic pathway for compounds containing thioethers. mdpi.com

Hydroxylation of the Aromatic Ring: While the ring is already hydroxylated, additional hydroxylation is a possibility, catalyzed by cytochrome P450 enzymes. nih.gov

Conjugation Reactions: The phenolic hydroxyl group and the carboxylic acid group are prime sites for Phase II conjugation reactions. nih.gov These reactions enhance water solubility for excretion.

Glucuronidation: The hydroxyl or carboxylic acid group can be conjugated with glucuronic acid.

Sulfation: The phenolic hydroxyl group can undergo sulfation, a reaction catalyzed by sulfotransferase enzymes (SULTs), to form a sulfate (B86663) conjugate. mdpi.com

O-Methylation: The phenolic hydroxyl group could be methylated by catechol-O-methyltransferase (COMT), although this is more common for catechol structures.

Exploration of these pathways could involve incubating the compound with liver microsomes, hepatocytes, or specific recombinant metabolizing enzymes. Identifying the resulting metabolites using techniques like high-resolution mass spectrometry (HRMS) would elucidate the primary biotransformation routes. mdpi.com Such studies are crucial for understanding the compound's metabolic fate and potential biological activity of its metabolites. For instance, the metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. has been shown to proceed via a meta-cleavage pathway, highlighting how microorganisms can employ unique routes for degrading aromatic acids. nih.gov

Development of Chemical Probes and Tools for Mechanistic Studies

The unique functionalities of this compound make it an interesting scaffold for the development of chemical probes. Chemical probes are essential tools used to study biological processes in real-time within complex systems like living cells. escholarship.org

Potential avenues for probe development include:

Fluorogenic Probes: The carboxylic acid or phenolic hydroxyl group could be functionalized by attaching a fluorophore through an ester or ether linkage, respectively. This linkage could be designed to be cleaved by a specific enzyme of interest. Upon cleavage, the release of the fluorophore would result in a "turn-on" fluorescent signal, allowing for the detection of enzyme activity.

Probes for Reactive Species: The methylthio group could be modified to react with specific reactive species within a cell. For example, it could be engineered to be selectively oxidized by reactive oxygen species (ROS) or to react with electrophiles. This reaction could trigger a conformational change or an electronic effect that activates a tethered reporter group (e.g., a fluorophore). nih.gov

Affinity-Based Probes: The molecule could be derivatized to create affinity-based probes for identifying protein targets. By attaching a photoreactive group and a reporter tag (like biotin), the probe could be used in chemoproteomic experiments to identify binding partners in a cellular lysate.

The development of such tools would enable detailed mechanistic studies, helping to unravel the specific molecular interactions and pathways that this compound or its derivatives might influence.

Integration into Multi-Component Systems for Synergistic Effects

Multi-component systems, where different molecules assemble through non-covalent interactions to perform a specific function, are a growing area of interest. The functional groups on this compound offer several handles for its integration into such systems.

Supramolecular Assemblies: The carboxylic acid and phenolic hydroxyl groups are excellent hydrogen bond donors and acceptors. This allows the molecule to participate in the formation of well-ordered supramolecular structures, such as gels, liquid crystals, or co-crystals, when combined with other complementary molecules.

Metal-Organic Frameworks (MOFs): The carboxylate group is a classic linker for the construction of MOFs. By coordinating with metal ions, it can form porous, crystalline materials. The other functional groups (hydroxyl and methylthio) would decorate the pores of the MOF, potentially imparting specific properties like selective guest binding or catalytic activity.

Synergistic Catalysis: In a multi-component catalytic system, this compound could act as a ligand for a metal catalyst. The hydroxyl or methylthio group could participate in substrate binding or stabilization of the transition state, leading to enhanced catalytic activity (synergism) compared to a simpler ligand. Research on Pb-Ir-O systems has demonstrated that interactions between different metal species can lead to synergistic lowering of the overpotential required for electrochemical reactions, illustrating the power of multi-component design. nih.gov

Investigating these possibilities would involve co-crystallization experiments, coordination chemistry studies with various metal ions, and testing the resulting assemblies in applications such as catalysis, separation, or sensing.

Advanced Material Science Applications Based on Molecular Structure

The rigid, planar structure of the benzene (B151609) ring combined with its functional groups makes this compound a promising building block (monomer) for advanced polymers and materials. This potential is underscored by the extensive use of its simpler analog, p-hydroxybenzoic acid, in high-performance polymers. researchgate.net

Liquid Crystal Polymers (LCPs): P-hydroxybenzoic acid is a key monomer in the production of LCPs like Vectran™, which are known for their exceptional strength and thermal stability. researchgate.net The rod-like shape of this compound makes it a strong candidate for incorporation into polyester-based LCPs. The presence of the methylthio group ortho to the carboxylic acid could introduce a "kink" in the polymer chain, modifying the packing of the polymer chains and thus fine-tuning the melting point, solubility, and liquid crystalline phase behavior of the resulting material.

Functional Polymers: The hydroxyl and carboxylic acid groups are ideal for polymerization reactions, particularly polycondensation, to form polyesters or polyamides. The methylthio group would remain as a pendant group along the polymer backbone. This functionality could be used for:

Post-polymerization Modification: The sulfur atom can be oxidized or alkylated to further modify the polymer's properties.

High Refractive Index Materials: Polymers containing sulfur atoms, especially in the form of thioethers or sulfones, often exhibit a high refractive index, making them potentially useful for optical applications like lenses or coatings.

Metal-Adsorbing Polymers: The soft sulfur atom of the methylthio group has a high affinity for heavy metal ions, suggesting that polymers derived from this monomer could be used for environmental remediation or metal recovery.

Future research in this area would focus on the synthesis and characterization of polymers incorporating this compound and evaluating their thermal, mechanical, and optical properties.

Table of Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-2-(methylthio)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves controlled oxidation of precursor thioether derivatives using agents like potassium permanganate (KMnO4) in acidic or neutral media. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • pH : Neutral conditions minimize undesired side reactions like decarboxylation. Post-reaction, purification via recrystallization (ethanol/water) ensures high purity (>95%) .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray Powder Diffraction (XRPD) : Resolves crystal structure and polymorphism. For example, Hirshfeld surface analysis can quantify intermolecular interactions (e.g., O–H···O hydrogen bonds) critical for packing efficiency .
  • LC-MS : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 215.2) and detects impurities. Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients for optimal separation .
  • FT-IR : Confirm functional groups (e.g., –OH stretch at 3200–3400 cm<sup>−1</sup>, C=O at 1680 cm<sup>−1</sup>) .

Q. How should this compound be handled and stored to ensure safety and stability?

  • Methodological Answer :

  • Handling : Use nitrile gloves, safety goggles, and fume hoods. Avoid skin contact due to irritation risks (Category 2 Skin Irritant) .
  • Storage : Keep in amber glass vials at –20°C under inert gas (N2 or Ar) to prevent oxidation. Monitor degradation via periodic HPLC analysis (e.g., 5% degradation threshold) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

  • Methodological Answer :

  • Controlled Solubility Studies : Use shake-flask method at 25°C with HPLC quantification. Test solvents (water, ethanol, DMSO) at pH 2–7 to account for ionization (pKa ≈ 3.1 for –COOH).
  • Data Normalization : Correct for temperature (±0.1°C) and ionic strength (e.g., 0.1 M KCl). Compare results with computational predictions (e.g., ACD/Labs Percepta) .

Q. What computational approaches predict the compound’s molecular interactions and stability?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to model frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV). Analyze electrostatic potential maps to identify reactive sites for electrophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, ethanol) using GROMACS. Track hydrogen-bond lifetimes (>200 ps in water) to assess kinetic stability .

Q. How can degradation pathways and metabolite formation be systematically studied?

  • Methodological Answer :

  • Non-Target LC-HRMS Screening : Use Q-TOF instruments in data-dependent acquisition (DDA) mode. Identify degradation products (e.g., demethylated or sulfoxide derivatives) via molecular networking (GNPS platform) .
  • Stability Stress Testing : Expose the compound to UV light (254 nm, 48 hr), acidic (0.1 M HCl), and oxidative (3% H2O2) conditions. Quantify degradation kinetics using first-order models (t1/2 ≈ 12 hr in H2O2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.